
1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-9-methoxy-, phenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-9-methoxy-, phenylhydrazone is a chemical compound that has been widely studied for its potential therapeutic applications in the field of medicine. This compound is also commonly referred to as THMQP and has been found to exhibit a variety of biochemical and physiological effects, making it an interesting subject for scientific research.
Wirkmechanismus
The mechanism of action of THMQP is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. THMQP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, THMQP has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
THMQP has been found to exhibit a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, THMQP has been found to inhibit the growth of cancer cells in vitro and in vivo. THMQP has also been shown to have antioxidant and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using THMQP in lab experiments is its high yield of synthesis, making it a cost-effective compound to produce. Additionally, THMQP has been extensively studied, making it a well-characterized compound for use in scientific research. However, one limitation of using THMQP in lab experiments is its potential toxicity, which should be carefully monitored to ensure the safety of researchers.
Zukünftige Richtungen
There are several future directions for research on THMQP. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of THMQP and its potential as an anti-cancer agent. Finally, studies investigating the safety and toxicity of THMQP are needed to fully assess its potential as a therapeutic agent.
Synthesemethoden
The synthesis of THMQP involves the reaction of 2,3,6,7-tetrahydro-9-methoxy-1H,5H-benzo(ij)quinolizin-1-one with phenylhydrazine. The reaction takes place in the presence of a catalyst and under specific conditions of temperature and pressure. The yield of the reaction is typically high, making it an efficient method for producing THMQP.
Wissenschaftliche Forschungsanwendungen
THMQP has been extensively studied for its potential therapeutic applications in the field of medicine. It has been found to exhibit a variety of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects. Additionally, THMQP has been shown to have antioxidant and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
101077-35-4 |
|---|---|
Produktname |
1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-9-methoxy-, phenylhydrazone |
Molekularformel |
C19H21N3O |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
N-[(E)-(7-methoxy-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-4-ylidene)amino]aniline |
InChI |
InChI=1S/C19H21N3O/c1-23-16-12-14-6-5-10-22-11-9-18(17(13-16)19(14)22)21-20-15-7-3-2-4-8-15/h2-4,7-8,12-13,20H,5-6,9-11H2,1H3/b21-18+ |
InChI-Schlüssel |
LGSNJNHSGHFDSM-DYTRJAOYSA-N |
Isomerische SMILES |
COC1=CC2=C3C(=C1)/C(=N/NC4=CC=CC=C4)/CCN3CCC2 |
SMILES |
COC1=CC2=C3C(=C1)C(=NNC4=CC=CC=C4)CCN3CCC2 |
Kanonische SMILES |
COC1=CC2=C3C(=C1)C(=NNC4=CC=CC=C4)CCN3CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol](/img/structure/B218125.png)
![[[(2R,3S,5S)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B218133.png)

![(2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2'-oxirane]-6,21-dione](/img/structure/B218146.png)
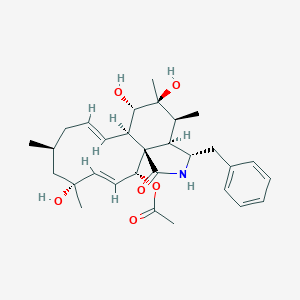


![[(3aS,4S,6Z,10Z,12S,14Z,15aS)-4-hydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate](/img/structure/B218174.png)
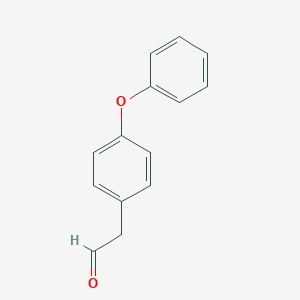

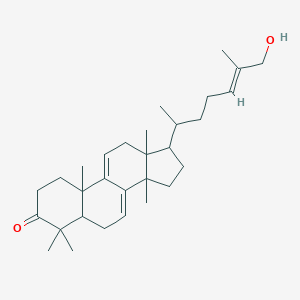
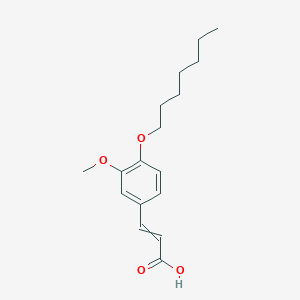
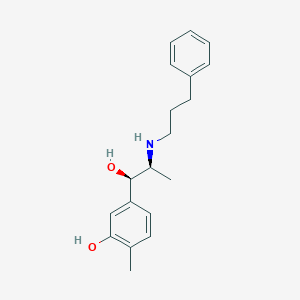
![[(8bS)-4,8b-dimethyl-1,2,3,3a-tetrahydropyrrolo[2,3-b]indol-7-yl] N-methylcarbamate](/img/structure/B218218.png)